molecular formula C14H7BrF2O3 B3042542 4-Bromo-2-formylphenyl 2,6-difluorobenzoate CAS No. 646989-39-1

4-Bromo-2-formylphenyl 2,6-difluorobenzoate

Cat. No. B3042542
CAS RN: 646989-39-1
M. Wt: 341.1 g/mol
InChI Key: JFTRVCCKOIXJMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-Bromo-2-formylphenyl 2,6-difluorobenzoate, related compounds have been synthesized. For instance, 2,6-difluoroaniline was reacted to form 1,3-difluoro-2-nitrosobenzene . Another method involves using tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF and n-butyllithium .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Bromo-2-formylphenyl 2,6-difluorobenzoate, focusing on six unique fields:

Pharmaceutical Intermediates

4-Bromo-2-formylphenyl 2,6-difluorobenzoate is extensively used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in complex organic reactions, facilitating the creation of new drugs with potential therapeutic benefits. This compound’s ability to introduce bromine and fluorine atoms into molecules makes it valuable for modifying pharmacokinetic properties, enhancing drug efficacy and stability .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its formyl and bromine groups enable it to undergo a variety of chemical reactions, such as nucleophilic substitution and condensation reactions. This versatility makes it an essential reagent in the development of new organic compounds for research and industrial applications .

Material Science

4-Bromo-2-formylphenyl 2,6-difluorobenzoate is also utilized in material science for the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Researchers are exploring its potential in creating high-performance polymers and composites for use in electronics, aerospace, and other high-tech industries .

Agricultural Chemicals

The compound is being investigated for its potential use in the synthesis of novel agrochemicals. Its unique chemical properties allow for the creation of new pesticides and herbicides that are more effective and environmentally friendly. By modifying the molecular structure of existing agrochemicals, researchers aim to improve their selectivity and reduce their environmental impact .

Biochemical Research

In biochemical research, 4-Bromo-2-formylphenyl 2,6-difluorobenzoate is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with specific amino acid residues makes it a valuable tool for mapping active sites and understanding enzyme function. This application is crucial for the development of enzyme inhibitors and the study of metabolic pathways .

properties

IUPAC Name

(4-bromo-2-formylphenyl) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF2O3/c15-9-4-5-12(8(6-9)7-18)20-14(19)13-10(16)2-1-3-11(13)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTRVCCKOIXJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-formylphenyl 2,6-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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